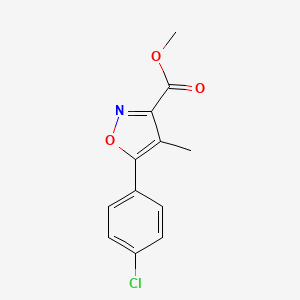![molecular formula C19H22N2O B3020135 1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 537009-73-7](/img/structure/B3020135.png)
1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry
作用機序
Target of Action
The compound, also known as 1-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol, is an imidazole-based compound . Imidazole compounds are known for their wide range of bioactivity, including antibacterial activities against various microorganisms . They show good tissue penetration and permeability , making them effective therapeutic agents.
Mode of Action
Imidazole compounds interact with their targets in a variety of ways. The deprotonated nitrogen atom in their structure can exhibit ligand behavior and form chelate structures with some metal ions . This interaction can lead to changes in the target, resulting in the compound’s therapeutic effects.
Biochemical Pathways
Imidazole compounds affect various biochemical pathways. They are included in many synthetic drug molecules and have a wide range of uses in medicinal chemistry
Pharmacokinetics
The pharmacokinetic properties of imidazole compounds contribute to their effectiveness as therapeutic agents. They are highly polar compounds with a dipole moment of 3.61 and are completely soluble in water , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of the compound’s action is its therapeutic effects. For example, some imidazole compounds have been shown to have antibacterial activity against various microorganisms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-isopropylbenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then subjected to alkylation with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions: 1-(1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1-(1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiparasitic activities due to the presence of the benzimidazole core.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
1-(1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can be compared with other benzimidazole derivatives, such as:
1-(1-Benzyl-1H-benzo[d]imidazol-2-yl)ethanol: Lacks the isopropyl group, which may affect its biological activity and solubility.
1-(1-(4-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol: Contains a methyl group instead of an isopropyl group, which may result in different pharmacokinetic properties.
1-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol: The presence of a chlorine atom can significantly alter its reactivity and biological activity.
特性
IUPAC Name |
1-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-13(2)16-10-8-15(9-11-16)12-21-18-7-5-4-6-17(18)20-19(21)14(3)22/h4-11,13-14,22H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYRBNCNZUNHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B3020059.png)


![3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine](/img/structure/B3020063.png)
![4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine](/img/structure/B3020067.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)


![3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide](/img/structure/B3020075.png)
